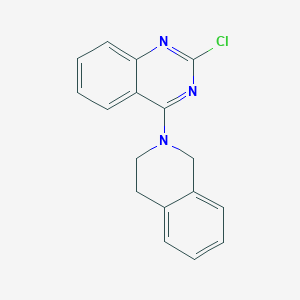
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinazoline with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloroquinazoline: A simpler compound with similar structural features.
3,4-Dihydroisoquinoline: Another related compound that forms part of the structure of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline.
Uniqueness
This compound is unique due to its combined structural features of both quinazoline and dihydroisoquinoline
属性
CAS 编号 |
167648-82-0 |
|---|---|
分子式 |
C17H14ClN3 |
分子量 |
295.8 g/mol |
IUPAC 名称 |
2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C17H14ClN3/c18-17-19-15-8-4-3-7-14(15)16(20-17)21-10-9-12-5-1-2-6-13(12)11-21/h1-8H,9-11H2 |
InChI 键 |
XGSSJNBPYGUSEX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


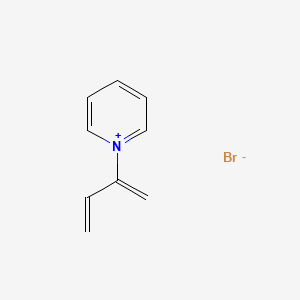
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
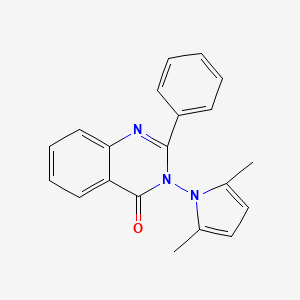
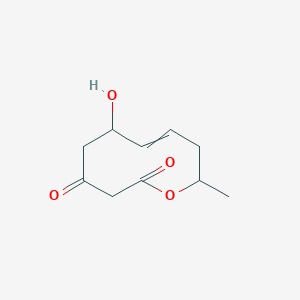
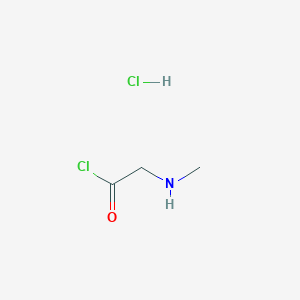
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
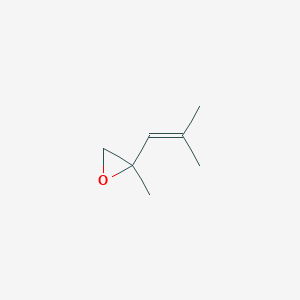
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
